molecular formula C16H20O3 B1323874 cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-23-5

cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323874
CAS No.: 736136-23-5
M. Wt: 260.33 g/mol
InChI Key: PQEFQYNDOMBQDN-UHFFFAOYSA-N
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Description

cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2,4-dimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dimethylbenzoyl chloride is added dropwise to a solution of cyclohexanone and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can lead to the formation of alcohol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoyl ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    trans-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of substituents.

    cis-4-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the position of methyl groups on the benzoyl ring.

Uniqueness:

  • The cis configuration of the compound imparts unique stereochemical properties that can influence its reactivity and interaction with other molecules.
  • The specific positioning of the 2,4-dimethylbenzoyl group provides distinct electronic and steric effects compared to other isomers.

This detailed article provides a comprehensive overview of cis-4-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(7-5-12)16(18)19/h3,8-9,12-13H,4-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEFQYNDOMBQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205428
Record name trans-4-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-23-5
Record name trans-4-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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